7-Methyl Substitution Is Essential for Maintaining Low Micromolar PARP10 Potency vs. the Des-Methyl Analog
The presence of the 7-methyl group on the triazolobenzothiazole core is critical for retaining inhibitory activity against mono-ADP-ribosyltransferases. Compound 1 (7-methyl-TBT, NSC-295701) inhibited PARP10 with an IC50 of 3.2 µM [1]. Removal of this methyl group (compound 2, the unsubstituted TBT scaffold) resulted in a profound loss of potency against PARP10 and PARP15, where IC50 values exceeded 10 µM, the assay limit [1]. This represents a >3-fold difference in potency directly attributable to the 7-methyl substituent.
| Evidence Dimension | PARP10 inhibition potency (IC50) |
|---|---|
| Target Compound Data | IC50 = 3.2 µM |
| Comparator Or Baseline | Des-methyl analog (compound 2): IC50 > 10 µM |
| Quantified Difference | >3.1-fold loss in potency upon methyl removal |
| Conditions | Enzymatic assay against recombinant PARP10 catalytic domain |
Why This Matters
This confirms that the 7-methyl group is not an inert spectator but a pharmacophoric requirement for mono-ART engagement, meaning the unsubstituted analog fails as a substitute in PARP10/15-targeted screening.
- [1] Murthy S, Nizi MG, Maksimainen MM, et al. [1,2,4]Triazolo[3,4-b]benzothiazole scaffold as versatile nicotinamide mimic allowing nanomolar inhibition of different PARP enzymes. bioRxiv 2022.08.29.505683; doi: https://doi.org/10.1101/2022.08.29.505683. View Source
